
4-Chloro-3,5-dimethylphenyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3,5-dimethylphenyl pivalate is an organic compound with the molecular formula C13H17ClO2. It is a derivative of phenyl pivalate, where the phenyl ring is substituted with chlorine and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl pivalate typically involves the esterification of 4-chloro-3,5-dimethylphenol with pivalic acid (2,2-dimethylpropanoic acid). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or a base catalyst like pyridine. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3,5-dimethylphenyl pivalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-chloro-3,5-dimethylphenol and pivalic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields an amide derivative.
Hydrolysis: The major products are 4-chloro-3,5-dimethylphenol and pivalic acid.
Aplicaciones Científicas De Investigación
4-Chloro-3,5-dimethylphenyl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and esterification reactions.
Biology: The compound can be used in the development of biochemical assays and as a reference standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3,5-dimethylphenyl pivalate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of 4-chloro-3,5-dimethylphenol and pivalic acid, which can then interact with other molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3,5-dimethylphenol: The parent phenol compound, which lacks the ester group.
4-Chloro-3,5-dimethylphenyl acetate: Similar structure but with an acetate ester instead of a pivalate ester.
4-Chloro-3,5-dimethylphenyl benzoate: Another ester derivative with a benzoate group.
Uniqueness
4-Chloro-3,5-dimethylphenyl pivalate is unique due to the presence of the bulky pivalate ester group, which imparts distinct steric and electronic properties. This makes it particularly useful in studying steric effects in chemical reactions and in the design of molecules with specific reactivity profiles .
Propiedades
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-8-6-10(7-9(2)11(8)14)16-12(15)13(3,4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXFMTPEOMYLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]benzoic acid](/img/structure/B7738935.png)
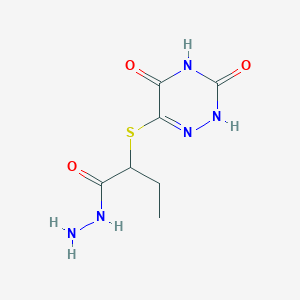
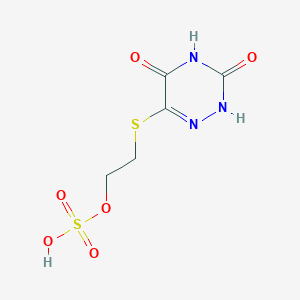
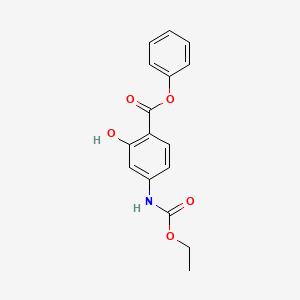
![3-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one](/img/structure/B7738953.png)

![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B7738972.png)
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B7738975.png)
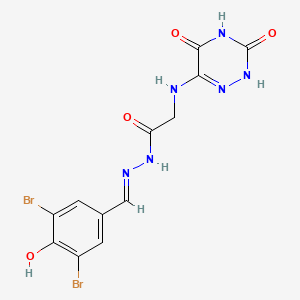
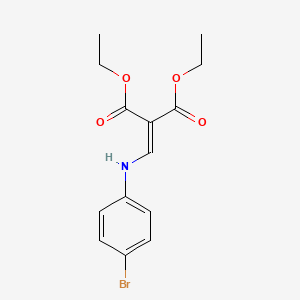
![4-[2-(Ethoxycarbonyl)-3-oxo-3-ethoxy-1-propenylamino]benzoic acid](/img/structure/B7738999.png)
![2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B7739004.png)
![2-(2-bromo-4-methylphenoxy)-N-[(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide](/img/structure/B7739016.png)
![[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 3,4,5-trimethoxybenzoate](/img/structure/B7739024.png)
